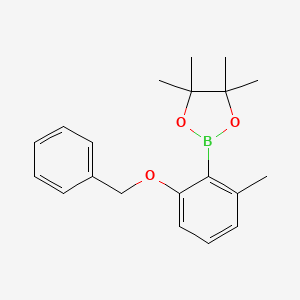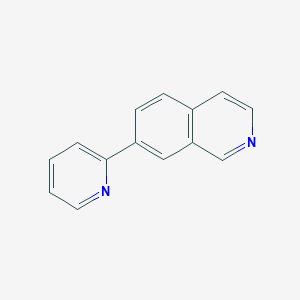
7-Pyridylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Pyridylisoquinoline is a heterocyclic aromatic compound that features a pyridine ring fused to an isoquinoline structure. This compound is part of a broader class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pyridylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which entails the condensation of benzaldehyde with aminoacetaldehyde . Another method is the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid . Additionally, the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Pyridylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted isoquinolines and pyridines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
7-Pyridylisoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Pyridylisoquinoline involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-Pyridylisoquinoline: Known for its use as a fluorescent probe for metal ion detection.
Quinoline: A structurally similar compound with a wide range of applications in medicinal chemistry.
Isoquinoline: The parent compound of 7-Pyridylisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness: this compound stands out due to its unique combination of a pyridine and isoquinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
1176417-50-7 |
|---|---|
Formule moléculaire |
C14H10N2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
7-pyridin-2-ylisoquinoline |
InChI |
InChI=1S/C14H10N2/c1-2-7-16-14(3-1)12-5-4-11-6-8-15-10-13(11)9-12/h1-10H |
Clé InChI |
QANLKBQKVZRTCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC3=C(C=C2)C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


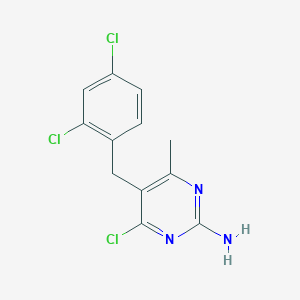
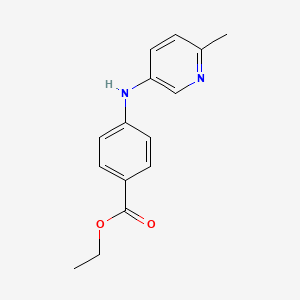
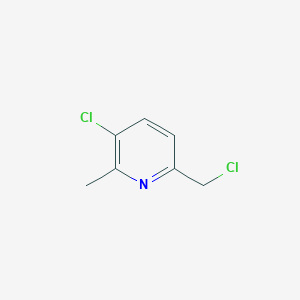
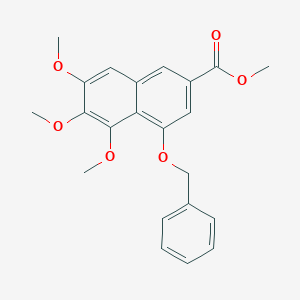

![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
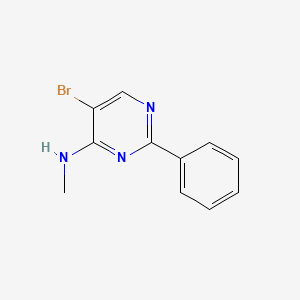
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
